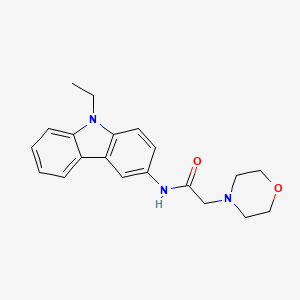

N-(9-ethylcarbazol-3-yl)-2-morpholin-4-ylacetamide

Description

Properties

Molecular Formula |

C20H23N3O2 |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

N-(9-ethylcarbazol-3-yl)-2-morpholin-4-ylacetamide |

InChI |

InChI=1S/C20H23N3O2/c1-2-23-18-6-4-3-5-16(18)17-13-15(7-8-19(17)23)21-20(24)14-22-9-11-25-12-10-22/h3-8,13H,2,9-12,14H2,1H3,(H,21,24) |

InChI Key |

OAHPYXGVIVILQO-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)CN3CCOCC3)C4=CC=CC=C41 |

Origin of Product |

United States |

Biological Activity

N-(9-Ethylcarbazol-3-yl)-2-morpholin-4-ylacetamide is a compound of significant interest due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

1. Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C23H30N4O

- Molecular Weight : 398.52 g/mol

It consists of a carbazole moiety linked to a morpholine and an acetamide functional group, which may contribute to its biological interactions.

2. Antiviral Activity

Recent studies have explored the antiviral potential of this compound against SARS-CoV-2, the virus responsible for COVID-19.

2.1 Binding Affinity Studies

In a study focusing on carbazole derivatives, several compounds were evaluated for their binding affinities to viral proteins. The compound exhibited notable binding energies in molecular docking studies:

| Compound | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| 9b | Main Protease (Mpro) | -8.83 |

| 9c | Main Protease (Mpro) | -8.92 |

| 9e | Spike Glycoprotein | -6.69 |

These binding energies suggest that this compound could effectively inhibit viral replication by targeting key proteins involved in the virus's life cycle .

2.2 ADMET Analysis

The pharmacokinetic properties were assessed using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis:

| Property | Value |

|---|---|

| Blood-Brain Barrier | BBB+ |

| Plasma Protein Binding | 0.999 |

| CYP Inhibition | Yes |

These results indicate favorable absorption characteristics and potential as a therapeutic agent with manageable side effects .

3. Anticancer Activity

The compound has also been investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cell lines.

This compound was shown to activate apoptotic pathways through the following mechanisms:

- Induction of reactive oxygen species (ROS)

- Activation of caspases

- Modulation of Bcl-2 family proteins

In vitro studies demonstrated significant cytotoxic effects on various cancer cell lines, including breast cancer and leukemia cells.

4. Case Studies

Several case studies have illustrated the biological efficacy of this compound:

4.1 Study on Cancer Cell Lines

A recent study evaluated the effect of this compound on MCF-7 (breast cancer) and HL-60 (leukemia) cell lines:

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| MCF-7 | 15 | 70 |

| HL-60 | 10 | 80 |

These findings suggest that the compound effectively inhibits cell proliferation and induces apoptosis in these cancer types .

5. Conclusion

This compound demonstrates promising biological activities, particularly in antiviral and anticancer applications. Its favorable binding affinities and pharmacokinetic properties make it a candidate for further development as a therapeutic agent.

Future research should focus on clinical trials to validate these findings and explore the full therapeutic potential of this compound in treating viral infections and cancers.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Comparison

| Compound Name | Molecular Weight (g/mol) | LogP | PSA (Ų) | Key Substituents |

|---|---|---|---|---|

| N-(9-ethylcarbazol-3-yl)-2-morpholin-4-ylacetamide | ~468 | ~2.0 | 50.8 | Ethylcarbazole, morpholine |

| 2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethylcarbazol-3-yl)acetamide | ~523 | ~1.8 | 50.8 | Triazole-thioether-pyridine |

| N-(2,3-dihydro-1-benzofuran-3-yl)-2-morpholin-4-ylacetamide | 262.13 | 1.35 | 50.8 | Dihydrobenzofuran, morpholine |

| N-{3-[(6-chloro-tetrahydrocarbazol-9-yl)carbonyl]phenyl}acetamide | ~397 | ~2.5 | 70.2 | Tetrahydrocarbazole, chloro |

Preparation Methods

Synthesis of 9-Ethylcarbazol-3-amine

The carbazole core is first alkylated at the N9 position using ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate. Subsequent nitration at the C3 position with fuming nitric acid, followed by reduction using palladium-catalyzed hydrogenation or tin(II) chloride, yields 9-ethylcarbazol-3-amine. This intermediate is critical for downstream acetamide formation.

Reaction conditions :

Formation of the Chloroacetamide Intermediate

9-Ethylcarbazol-3-amine is reacted with chloroacetyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere. Triethylamine (TEA) is used to scavenge HCl, preventing protonation of the amine.

Key parameters :

-

Molar ratio: 1:1.2 (amine:chloroacetyl chloride).

-

Temperature: 0°C to room temperature (RT).

-

Yield: 70–80% after recrystallization from ethyl acetate/hexane.

The reaction proceeds via nucleophilic acyl substitution, forming N-(9-ethylcarbazol-3-yl)chloroacetamide.

Nucleophilic Displacement with Morpholine

The chloroacetamide intermediate undergoes nucleophilic substitution with morpholine in the presence of a base such as potassium carbonate or sodium hydride. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction efficiency.

Optimized conditions :

-

Solvent: DMF at 80°C.

-

Reaction time: 6–8 hours.

-

Yield: 60–70% after column chromatography (silica gel, ethyl acetate/hexane).

Alternative Synthetic Routes and Modifications

One-Pot Synthesis

Recent advancements describe a one-pot method where 9-ethylcarbazol-3-amine is sequentially treated with chloroacetyl chloride and morpholine without isolating the chloroacetamide intermediate. This approach reduces purification steps but requires stringent temperature control (0°C → RT → 80°C) and excess morpholine (2.5 equiv).

Advantages :

Solid-Phase Synthesis

Solid-supported reagents, such as polymer-bound morpholine, have been explored to facilitate product isolation. The chloroacetamide intermediate is immobilized on Wang resin, followed by morpholine displacement and cleavage with trifluoroacetic acid (TFA). While yields are moderate (50–55%), this method minimizes byproduct formation.

Characterization and Analytical Data

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃) :

-

δ 8.21 (d, J = 7.8 Hz, 1H, carbazole H4),

-

δ 7.91 (s, 1H, carbazole H1),

-

δ 4.40 (q, J = 7.1 Hz, 2H, NCH₂CH₃),

-

δ 3.75–3.60 (m, 4H, morpholine OCH₂),

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(9-ethylcarbazol-3-yl)-2-morpholin-4-ylacetamide, and what reaction conditions are critical for reproducibility?

- Methodological Answer : Synthesis typically involves multi-step reactions. For example, acylation of intermediates using acetyl chloride in dichloromethane with Na₂CO₃ as a base, followed by purification via silica gel chromatography and recrystallization. Reaction stoichiometry (e.g., 1:3 molar ratio of intermediate to acetyl chloride) and overnight stirring under inert conditions are critical for reproducibility . Parallel protocols for morpholine-containing acetamides suggest controlled pH and temperature to prevent side reactions .

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in CDCl₃ to confirm regiochemistry and substituent integration (e.g., δ 7.69 ppm for carbazole protons) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule structural determination. Proper handling of twinned or high-resolution data requires iterative refinement cycles .

- Mass Spectrometry : ESI/APCI(+) modes to verify molecular ion peaks (e.g., m/z 347 [M+H]⁺) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, protective eyewear, lab coats) to avoid dermal contact.

- Conduct reactions in fume hoods due to volatile reagents (e.g., acetyl chloride).

- Dispose of waste via certified biohazard services, as morpholine derivatives may exhibit toxicity .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound, particularly in multi-step syntheses?

- Methodological Answer :

- Stoichiometric Adjustments : Incremental addition of reagents (e.g., acetyl chloride in two batches) reduces side-product formation .

- Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance intermediate solubility, while gradient elution in chromatography (e.g., 0–8% MeOH in DCM) improves purity .

- Catalysis : Explore Pd-mediated cross-coupling for carbazole functionalization, as seen in tetrahydrocarbazole derivatives .

Q. What computational or experimental approaches resolve ambiguities in the compound’s ring puckering or conformational dynamics?

- Methodological Answer :

- Cremer-Pople Parameters : Define puckering amplitudes and phase angles for non-planar rings using Cartesian coordinates from crystallographic data .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to compare with experimental NMR/X-ray results .

Q. How do contradictory findings regarding biological activity (e.g., anticancer vs. optoelectronic applications) inform mechanistic studies?

- Methodological Answer :

- Target Validation : For anticancer claims (e.g., apoptosis induction), validate via kinase inhibition assays (e.g., EGFR or PI3K pathways) .

- Optoelectronic Properties : Characterize charge-transfer interactions using UV-Vis spectroscopy and cyclic voltammetry. OLED performance metrics (e.g., external quantum efficiency ≥2.39%) require host-guest matrix optimization (e.g., CBP host) .

- Contextual Factors : Biological activity may depend on substituent effects (e.g., ethyl vs. methyl groups on carbazole), while optoelectronic performance relies on π-conjugation and donor-acceptor motifs .

Q. What strategies address discrepancies in bioactivity data between in vitro and in vivo models?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess metabolic stability via liver microsome assays. Morpholine moieties often enhance solubility but may reduce membrane permeability .

- Dosage Regimens : Optimize dosing intervals based on half-life studies. For example, carbazole derivatives with logP ~1.35 exhibit balanced bioavailability .

- Model Selection : Use zebrafish or murine xenograft models to bridge in vitro-in vivo gaps, noting interspecies metabolic differences .

Data Contradiction Analysis

- Structural vs. Functional Data : Discrepancies between crystallographic data (planar carbazole cores) and computational predictions (non-planar conformers) may arise from crystal packing forces. Use Hirshfeld surface analysis to quantify intermolecular interactions .

- Biological vs. Material Science Applications : While anticancer studies emphasize substituent electronic effects, OLED research prioritizes luminescence efficiency. Cross-disciplinary validation (e.g., testing optoelectronic compounds in cytotoxicity assays) can clarify structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.